3-[1'-ethyl-3',5'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol
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Overview
Description
3-[5-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of the nitro group produces amines .
Scientific Research Applications
3-[5-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Similar in structure but lacks the nitrophenyl group.
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Another related compound with different substituents on the aromatic ring.
Uniqueness
3-[5-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C22H23N5O3/c1-4-25-15(3)22(14(2)23-25)21-13-20(16-6-5-7-19(28)12-16)24-26(21)17-8-10-18(11-9-17)27(29)30/h5-12,21,28H,4,13H2,1-3H3 |
InChI Key |
YGGKRFWTAWVTHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
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